molecular formula C12H17NO B5791799 N-(2,3-dimethylphenyl)-2-methylpropanamide

N-(2,3-dimethylphenyl)-2-methylpropanamide

Cat. No.: B5791799
M. Wt: 191.27 g/mol
InChI Key: FMFLHZDQFWZNCP-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,3-dimethylphenyl group attached to a 2-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-2-methylpropanamide typically involves the reaction of 2,3-dimethylaniline with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,3-dimethylaniline+2-methylpropanoyl chlorideThis compound+HCl\text{2,3-dimethylaniline} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,3-dimethylaniline+2-methylpropanoyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

N-(2,3-dimethylphenyl)-2-methylpropanamide can be compared with other similar compounds such as:

  • N-(2,3-dimethylphenyl)-acetamide
  • N-(2,3-dimethylphenyl)-propionamide
  • N-(2,3-dimethylphenyl)-butyramide

These compounds share a similar structural framework but differ in the length and nature of the alkyl chain attached to the amide group. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8(2)12(14)13-11-7-5-6-9(3)10(11)4/h5-8H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFLHZDQFWZNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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